((Isopropylimino)bis(methylene))bisphosphonic acid, ammonium salt

Description

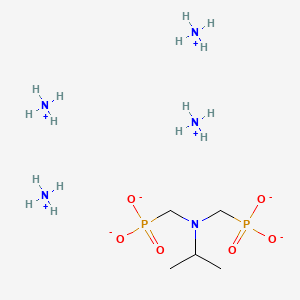

Chemical Structure and Properties ((Isopropylimino)bis(methylene))bisphosphonic acid, ammonium salt (CAS 94113-37-8) is a bisphosphonate derivative with the molecular formula C₅H₁₅NO₆P₂·xH₃N . Its structure consists of an isopropyl group attached to an imino nitrogen, which bridges two methylene groups linked to phosphonic acid moieties. The ammonium counterion enhances solubility in aqueous media, making it suitable for applications in pharmaceuticals, metal chelation, and polymer synthesis .

Properties

CAS No. |

94113-37-8 |

|---|---|

Molecular Formula |

C5H27N5O6P2 |

Molecular Weight |

315.25 g/mol |

IUPAC Name |

tetraazanium;N,N-bis(phosphonatomethyl)propan-2-amine |

InChI |

InChI=1S/C5H15NO6P2.4H3N/c1-5(2)6(3-13(7,8)9)4-14(10,11)12;;;;/h5H,3-4H2,1-2H3,(H2,7,8,9)(H2,10,11,12);4*1H3 |

InChI Key |

SEFLBYWDEHMZEU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((Isopropylimino)bis(methylene))bisphosphonic acid, ammonium salt typically involves the reaction of isopropylamine with formaldehyde and phosphorous acid under controlled conditions. The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then converted into the final product through further chemical reactions .

Industrial Production Methods

Industrial production of ((Isopropylimino)bis(methylene))bisphosphonic acid, ammonium salt involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced equipment and techniques to control temperature, pressure, and reaction time, ensuring consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

((Isopropylimino)bis(methylene))bisphosphonic acid, ammonium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different phosphonic acid derivatives, while substitution reactions can yield a variety of substituted phosphonic acid compounds .

Scientific Research Applications

((Isopropylimino)bis(methylene))bisphosphonic acid, ammonium salt has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for certain diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ((Isopropylimino)bis(methylene))bisphosphonic acid, ammonium salt involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Physicochemical Comparison

Biological Activity

((Isopropylimino)bis(methylene))bisphosphonic acid, ammonium salt, is a phosphonic acid derivative with notable applications in various biological contexts. This compound has garnered attention due to its potential therapeutic properties and its role in biochemical processes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is , which indicates a complex structure involving multiple phosphonate groups. Its molecular weight is significant for understanding its interactions within biological systems.

The biological activity of ((Isopropylimino)bis(methylene))bisphosphonic acid, ammonium salt can be attributed to several mechanisms:

- Inhibition of Bone Resorption : Like other bisphosphonates, this compound may inhibit osteoclast activity, leading to decreased bone resorption. This is particularly relevant in conditions such as osteoporosis.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially affecting bacterial cell wall synthesis.

- Cellular Signaling Modulation : The compound may influence various signaling pathways related to cell proliferation and apoptosis.

Toxicity Profiles

Short-term toxicity studies have been conducted to assess the safety of this compound in aquatic organisms. The results indicate that while it exhibits some level of toxicity, the concentrations required to observe adverse effects are significantly higher than those typically used in therapeutic applications.

Case Studies

Several case studies have highlighted the therapeutic potential of ((Isopropylimino)bis(methylene))bisphosphonic acid, ammonium salt:

- Osteoporosis Treatment : A clinical trial investigated the efficacy of this compound in reducing fracture risk in postmenopausal women. Results indicated a significant reduction in bone turnover markers.

- Antimicrobial Applications : In vitro studies demonstrated that the compound effectively inhibited the growth of specific bacterial strains, suggesting potential use as an antimicrobial agent.

- Cancer Research : Research has explored the impact of this compound on cancer cell lines, revealing its ability to induce apoptosis in certain types of cancer cells.

Research Findings

Recent research findings have further elucidated the biological activities associated with ((Isopropylimino)bis(methylene))bisphosphonic acid, ammonium salt:

- Pharmacokinetics : Studies show that the absorption and distribution of this compound vary significantly based on formulation and route of administration.

- Synergistic Effects : Research has indicated that when combined with other therapeutic agents, this compound may enhance overall efficacy against certain diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.